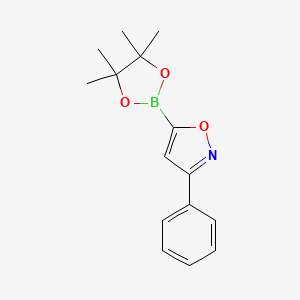
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of similar compounds involves a boron atom bonded to two oxygen atoms and a carbon atom, forming a dioxaborolane ring. This ring is further substituted with two methyl groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds include hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 42-43 °C at 50 mmHg, a density of 0.882 g/mL at 25 °C, and a refractive index of 1.396 .Aplicaciones Científicas De Investigación
Drug Design and Delivery
Boronic acids and their esters, including “3-PHENYL-ISOXAZOLE-5-BORONIC ACID PINACOL ESTER”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Method of Application
These compounds are used in the synthesis of drugs and drug delivery devices. The specific methods of application would depend on the particular drug or device being developed .
Results or Outcomes
While the specific outcomes would depend on the particular application, it’s important to note that these compounds are only marginally stable in water. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Suzuki-Miyaura Coupling
Phenylboronic acid pinacol ester, a similar compound to “3-PHENYL-ISOXAZOLE-5-BORONIC ACID PINACOL ESTER”, can be used in the Suzuki-Miyaura coupling of various aryl iodides .
Method of Application
The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds. The reaction involves the coupling of a boronic acid or ester with an aryl or vinyl halide .
Results or Outcomes
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds, which are important in a variety of fields, including pharmaceuticals and materials science .
Inverse-Electron-Demand Diels-Alder Reaction
Boronic esters, including “3-PHENYL-ISOXAZOLE-5-BORONIC ACID PINACOL ESTER”, can be used in inverse-electron-demand Diels-Alder reactions .
Method of Application
In this reaction, a diene reacts with a dienophile to form a six-membered ring. The reaction is called “inverse-electron-demand” because it involves electron-rich dienophiles and electron-poor dienes .
Results or Outcomes
The inverse-electron-demand Diels-Alder reaction is a powerful tool for the synthesis of complex cyclic structures, which are often found in natural products and pharmaceuticals .
Simmons-Smith Cyclopropanation Reaction
Boronic esters can also be used in the Simmons-Smith cyclopropanation reaction .
Method of Application
In this reaction, an alkene is converted into a cyclopropane using a zinc-copper couple and a dihalomethane .
Results or Outcomes
The Simmons-Smith reaction is a useful method for the synthesis of cyclopropanes, which are important structural motifs in many natural products and drugs .
Polyene Cyclization
Boronic esters can be used in polyene cyclizations .
Method of Application
In this reaction, a polyene (a molecule with multiple alternating double and single bonds) undergoes cyclization to form a cyclic compound .
Results or Outcomes
Polyene cyclization is a key step in the biosynthesis of many natural products, including steroids and terpenes .
Stereoselective Aldol Reactions
Boronic esters can be used in stereoselective aldol reactions .
Method of Application
In this reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound .
Results or Outcomes
The aldol reaction is a fundamental method for the formation of carbon-carbon bonds in organic synthesis, and it is widely used in the synthesis of natural products and pharmaceuticals .
Grubbs Cross-Metathesis Reaction
Boronic esters can be used in the Grubbs cross-metathesis reaction .
Method of Application
In this reaction, two alkene groups are coupled together with the loss of a small alkene, typically ethene . The reaction is catalyzed by a Grubbs catalyst, which is a ruthenium-based compound .
Results or Outcomes
The Grubbs cross-metathesis reaction is a powerful method for the synthesis of complex alkenes, which are important structural motifs in many natural products and drugs .
Preparation of Sulfinamide Derivatives
Phenylboronic acid pinacol ester, a similar compound to “3-PHENYL-ISOXAZOLE-5-BORONIC ACID PINACOL ESTER”, can be used to prepare sulfinamide derivatives .
Method of Application
This involves reacting the boronic ester with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
Results or Outcomes
Sulfinamide derivatives are important in medicinal chemistry due to their biological activity .
Protodeboronation
Boronic esters, including “3-PHENYL-ISOXAZOLE-5-BORONIC ACID PINACOL ESTER”, can undergo protodeboronation .
Method of Application
Protodeboronation is a process where a boronic ester is converted into an alkane . This can be achieved using a radical approach .
Results or Outcomes
Protodeboronation is a valuable transformation that can be used in the synthesis of various organic compounds . It has been used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-10-12(17-18-13)11-8-6-5-7-9-11/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUDBXAMQSUYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NO2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660079 | |
| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole | |
CAS RN |
374715-22-7 | |
| Record name | 3-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)
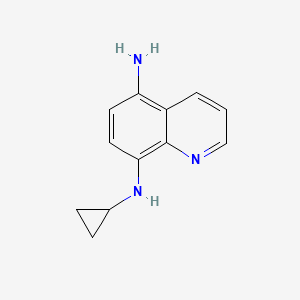
![(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B1418602.png)
![methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B1418603.png)
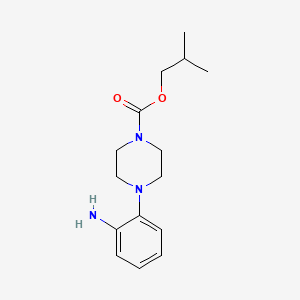
![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)
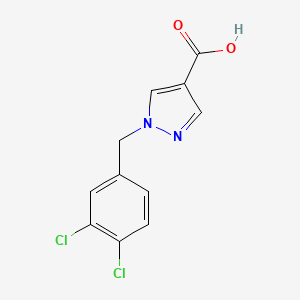
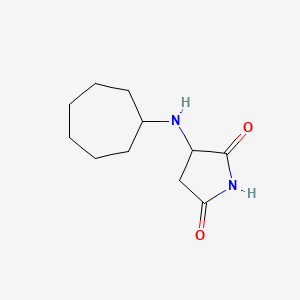
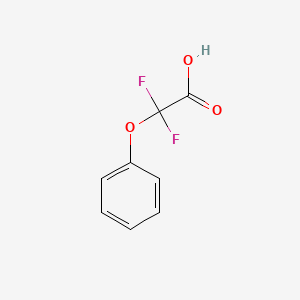
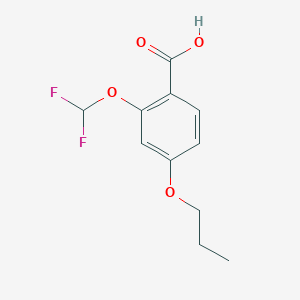
amine](/img/structure/B1418616.png)
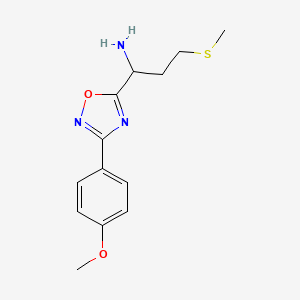
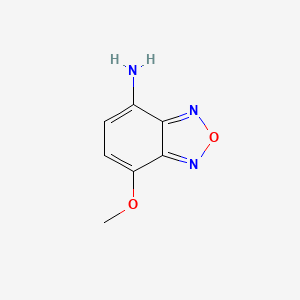
![[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine](/img/structure/B1418623.png)